Endostatin-XVIII vs. Endostatin-XV: Differential Zinc and Heparin Binding Alters Anti-Angiogenic Profile
Endostatin-XVIII binds zinc and heparin, whereas the structurally similar endostatin-XV analog does not [1]. This structural difference is explained by the crystal structure of endostatin-XV [1] and leads to different anti-angiogenic outcomes depending on the cytokine used (FGF-2 vs. VEGF) [1].
| Evidence Dimension | Binding Capacity (Qualitative) |
|---|---|
| Target Compound Data | Binds zinc and heparin |
| Comparator Or Baseline | Endostatin-XV: Does NOT bind zinc or heparin |
| Quantified Difference | Qualitative difference; presence vs. absence of binding |
| Conditions | In vitro binding assays and crystal structure analysis |
Why This Matters
This structural specificity dictates functional outcomes; choosing the correct collagen-derived endostatin is critical for experiments targeting specific angiogenic pathways.
- [1] Sasaki, T., Larsson, H., Tisi, D., Claesson-Welsh, L., Hohenester, E., & Timpl, R. (2000). Endostatins derived from collagens XV and XVIII differ in structural and binding properties, tissue distribution and anti-angiogenic activity. Journal of Molecular Biology, 301(5), 1179-1190. View Source
